molecular formula C12H16FN3S B1387448 N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105195-09-2

N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1387448
M. Wt: 253.34 g/mol
InChI Key: DXHQWYMXQVAOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 6-fluoro-1,3-benzothiazol-2-yl halide with N,N-dimethylpropane-1,3-diamine. The exact conditions and reagents would depend on various factors, including the specific halide used and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a fluoro group, a propane-1,3-diamine moiety, and dimethylamine groups . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule.


Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the benzothiazole ring could participate in electrophilic aromatic substitution reactions, while the amine groups could undergo reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity (ability to dissolve in fats, oils, and lipids), while the amine groups could make the compound basic .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, given the biological activity of many benzothiazole derivatives, this compound could potentially be developed as a pharmaceutical or pesticide .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHQWYMXQVAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172604
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

CAS RN

1105195-09-2
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.